Apoptosis Induction Potency: Quinoline vs. Quinazoline Core Comparison
N-(4-methoxyphenyl)-2,6-dimethylquinolin-4-amine demonstrates an EC50 of 2 nM in a cell-based apoptosis induction assay, placing it in the same ultra-potent range as the clinical-stage quinazoline analog N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827), which also has an EC50 of 2 nM in the same assay system [1]. This equivalence in potency, despite the core heterocycle switch from quinazoline to quinoline, establishes the target compound as a viable, chemically distinct alternative for apoptosis-focused screening cascades. The quinoline core offers different physicochemical properties, potentially altering off-target profiles and pharmacokinetics compared to the quinazoline series [2].
| Evidence Dimension | Apoptosis Induction (EC50) |
|---|---|
| Target Compound Data | 2 nM (EC50) |
| Comparator Or Baseline | N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827): 2 nM (EC50) |
| Quantified Difference | Equivalent potency (2 nM vs 2 nM); difference = 0-fold |
| Conditions | Cell-based apoptosis induction assay (T47D breast cancer cells) |
Why This Matters
Equipotent apoptosis induction with a distinct core scaffold provides a strategic option for medicinal chemists aiming to circumvent quinazoline-specific liabilities such as hERG binding or CYP inhibition.
- [1] Sirisoma, N. et al. (2009). J. Med. Chem., 52(8), 2341-2351. View Source
- [2] Solomon, V. R. & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Curr. Med. Chem., 18(10), 1488-1508. View Source
